molecular formula C28H26N4O3 B1682477 Staurosporine CAS No. 62996-74-1

Staurosporine

Cat. No. B1682477
CAS RN: 62996-74-1
M. Wt: 466.5 g/mol
InChI Key: HKSZLNNOFSGOKW-FYTWVXJKSA-N
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Description

Staurosporine is a natural product originally isolated in 1977 from the bacterium Streptomyces staurosporeus . It was the first of over 50 alkaloids to be isolated with this type of bis-indole chemical structure . The chemical structure of staurosporine was elucidated by X-ray analysis of a single crystal and the absolute stereochemical configuration by the same method in 1994 . It was discovered to have biological activities ranging from anti-fungal to anti-hypertensive .


Synthesis Analysis

Staurosporine is a naturally occurring chemical produced by a soil-dwelling microbe . The first total synthesis of staurosporine was achieved in 1996 . Part of the challenge to the synthesis of staurosporine was the joining together of the sugar and indole carbazole groups and establishing the sugar stereochemistry .


Molecular Structure Analysis

The chemical structure of staurosporine was determined by X-ray crystallography . It belongs to the most frequently isolated group of indolocarbazoles: Indolo (2,3-a)carbazoles . Of these, Staurosporine falls within the most common subgroup, called Indolo (2,3-a)pyrrole (3,4-c)carbazoles .


Chemical Reactions Analysis

Staurosporine is capable of evading or negating fungal drug resistance, thereby expanding the range of chemical scaffolds affecting drug resistance and virulence traits .


Physical And Chemical Properties Analysis

Staurosporine has a molecular formula of C28H26N4O3 and a molar mass of 466.541 g·mol−1 . It yields a clear, colorless to faint yellow solution in methanol at 2 mg/ml .

Scientific Research Applications

Inhibition of Protein Kinases

Staurosporine is primarily recognized as a potent inhibitor of protein kinases, including phospholipid/Ca++dependent protein kinase (protein kinase C) from rat brain. This inhibition was observed to be non-competitive with phospholipid and exhibited cytotoxic effects on the growth of HeLa S3 cells (Tamaoki et al., 1986). Moreover, it inhibits protein kinases activated by Ca2+ and cyclic AMP in addition to protein kinase C in rat islets of Langerhans (Persaud et al., 1993).

Effects on Cancer Cells

Staurosporine demonstrates significant effects on cancer cells. For instance, it inhibits the proliferation of HT-29 human colon adenocarcinoma cells, blocking the G2/M phase of the cell cycle and inducing classical apoptosis (Qiao et al., 1996). Additionally, it shows contrasting effects on normal and leukemic lymphocytes, influencing cell cycle progression and nuclear morphology differently in these cells (Bruno et al., 1992).

Apoptosis Induction in Various Cells

Staurosporine induces apoptosis in different cell types, including osteoblasts and melanoma cells. In osteoblasts, it activates pathways involving JNK1, caspase-3-like proteases, and transcriptional factors (Chae et al., 2000). In melanoma, it activates both caspase-dependent and caspase-independent apoptotic pathways (Zhang et al., 2004).

Potential Insecticidal Activity

Interestingly, staurosporine also demonstrates insecticidal activity against certain pests, such as Mythimna separata Walker, potentially via induction of apoptosis in insect cells (Zhang et al., 2016).

Modulation of Cellular Responses

Staurosporine modulates various cellular responses, including enhancing the expression of tumor necrosis factor receptors in human leukemic cells and other cell types, indicating its potential role in influencing cellular response to growth factors and cytokines (Zhang et al., 1994).

Effects on Neutrophils and Epidermal Cells

It exhibits contrasting actions on human neutrophils and primary mouse epidermal cells, suggesting its differential effectiveness as a protein kinase C inhibitor depending on the cell system (Sako et al., 1988).

Role in Cancer Therapy and Drug Development

Staurosporine has been a subject of research for its potential in anticancer therapy, with several analogues in clinical trials as anticancer agents. Its broad selectivity and potent inhibition of protein kinases have been critical in understanding its target binding properties and implications in drug discovery (Gani & Engh, 2010).

Safety And Hazards

Staurosporine should be handled with care to avoid inhalation and contact with eyes, skin, and clothing . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Staurosporine has revolutionized the field of anti-cancer therapy and is now offering the prospect of yet further advances in human health, as well as in the control of a variety of pests and parasites . New delivery technology is opening up new horizons for what was previously just the parent compound of innovative, highly-successful anti-cancer agents .

properties

IUPAC Name

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSZLNNOFSGOKW-FYTWVXJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041131
Record name Staurosporine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Staurosporine

CAS RN

62996-74-1
Record name Staurosporine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Staurosporine
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URL https://www.drugbank.ca/drugs/DB02010
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Staurosporine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)
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Record name STAUROSPORINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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